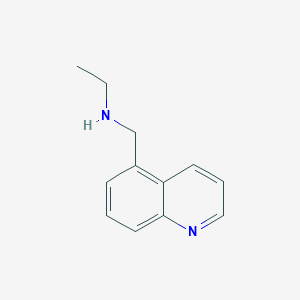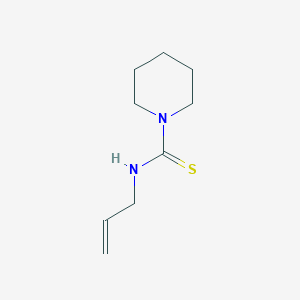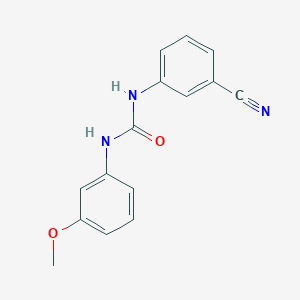![molecular formula C12H10N2O4S B7457353 1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one](/img/structure/B7457353.png)
1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MNPO and is a derivative of pyridine.
Mecanismo De Acción
The mechanism of action of MNPO is not fully understood, but it is believed to involve the inhibition of certain enzymes and the generation of reactive oxygen species (ROS). MNPO has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been reported to increase the production of ROS, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects
MNPO has been shown to have various biochemical and physiological effects. In cancer cells, MNPO has been reported to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. MNPO has also been shown to increase the production of ROS, which can cause oxidative damage to cells. In bacterial cells, MNPO has been reported to disrupt the cell membrane and inhibit the synthesis of DNA and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MNPO in lab experiments is its high degree of purity, which allows for accurate and reproducible results. MNPO is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using MNPO in lab experiments is its potential toxicity, which can affect the viability of cells and bacteria. MNPO also has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research of MNPO. One area of interest is the development of MNPO as a potential anticancer drug. Further studies are needed to understand the mechanism of action of MNPO and its potential toxicity in vivo. Additionally, MNPO has shown promise as a fluorescent probe for the detection of nitric oxide, and further research is needed to optimize its sensitivity and specificity. Finally, MNPO has potential applications in the field of antimicrobial agents, and future studies are needed to evaluate its efficacy against a wider range of bacterial strains.
Conclusion
In conclusion, 1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one is a chemical compound that has shown potential applications in various scientific research areas. Its synthesis method is relatively simple, and it has been studied for its potential use as an anticancer agent, antimicrobial agent, and fluorescent probe. Further research is needed to understand its mechanism of action and potential toxicity, as well as to optimize its applications in various fields.
Métodos De Síntesis
The synthesis of MNPO involves the reaction of 5-methylthiophene-2-carbaldehyde, ethyl acetoacetate, and nitroethane in the presence of piperidine as a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization. This method has been reported to yield MNPO with a high degree of purity.
Aplicaciones Científicas De Investigación
MNPO has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. MNPO has also been investigated for its antimicrobial properties, and it has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, MNPO has been studied for its potential use as a fluorescent probe for the detection of nitric oxide.
Propiedades
IUPAC Name |
1-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-8-2-4-11(19-8)10(15)7-13-6-9(14(17)18)3-5-12(13)16/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSSSRPXIMXRNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CN2C=C(C=CC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7457280.png)

![N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B7457300.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)propanamide](/img/structure/B7457316.png)


![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-ethoxypropyl)propanamide](/img/structure/B7457329.png)

![2,2-dimethyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide](/img/structure/B7457335.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide](/img/structure/B7457344.png)
![N-(furan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457357.png)
![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B7457372.png)